Lipophilicity Divergence: SlogP of −0.52 vs. A‑205804 LogP of 4.56
Ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate exhibits a computed SlogP of −0.52403, whereas the well‑characterized E‑selectin/ICAM‑1 inhibitor A‑205804 (4‑((4‑methylphenyl)thio)thieno[2,3‑c]pyridine‑2‑carboxamide) has an experimentally measured LogP of 4.55510 [REFS‑1][REFS‑2]. The > 5‑log‑unit difference indicates that the target compound resides in a dramatically more hydrophilic space, which is expected to translate into higher aqueous solubility and a fundamentally different tissue‑distribution profile [REFS‑3].
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | SlogP = −0.52403 (computed; MMsINC) |
| Comparator Or Baseline | A‑205804 LogP = 4.55510 (measured; chem960.com) |
| Quantified Difference | ΔLogP ≈ 5.08 units (target more hydrophilic) |
| Conditions | Computed vs. experimental LogP; MMsINC database and chem960.com physicochemical data |
Why This Matters
Lipophilicity is a primary determinant of oral absorption, plasma protein binding, and metabolic clearance; a > 5‑log‑unit difference signals that the target compound is unsuitable as a direct replacement for A‑205804 in vivo and may instead offer superior formulation flexibility for aqueous‑based dosing regimens.
- [1] MMsINC Database, Molecule MMs03805647. http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs03805647 (accessed May 9, 2026). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1‑3), 3‑26. View Source
